Ac-Gly-Ala-Lys(Ac)-AMC

概要

説明

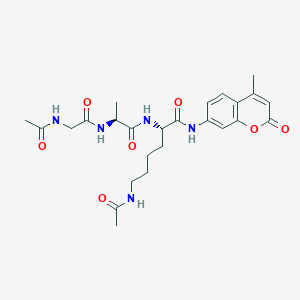

Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids: acetylated glycine, alanine, and lysine, with an acetyl group attached to the lysine residue, and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. The acetylation of lysine and the presence of the AMC group make this compound useful in various enzymatic studies, particularly those involving histone deacetylases (HDACs).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (glycine) is attached to the resin.

Coupling: Subsequent amino acids (alanine and lysine) are coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Acetylation: The lysine residue is acetylated using acetic anhydride.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the purity and quality of the final product.

化学反応の分析

HDAC-Catalyzed Deacetylation Reaction

The primary reaction involves the enzymatic removal of the acetyl group from the ε-amino group of lysine by HDACs. This step is critical for initiating the fluorogenic detection process.

-

Reaction Mechanism :

HDAC hydrolyzes the acetylated lysine residue , releasing acetate and generating a deacetylated intermediate, Ac-Gly-Ala-Lys-AMC . -

Enzyme Specificity :

The substrate is selective for class I HDACs (HDAC 1, 2, 3, 8) and class II HDACs (HDAC 6, 10). Recombinant HDAC 8 shows reduced efficiency compared to HDAC 1 . -

Kinetic Parameters :

While direct and values for this compound are not explicitly reported, analogous substrates (e.g., Tos-Gly-Pro-Lys(Ac)-MCA) exhibit and with rat liver HDAC .

Trypsin-Mediated Cleavage and Fluorophore Release

The deacetylated product is recognized by trypsin, which cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the fluorescent reporter 7-amino-4-methylcoumarin (AMC) .

- Reaction Conditions :

-

Fluorescence Enhancement :

The release of AMC results in a 30-fold increase in fluorescence compared to the acetylated substrate .

Substrate Specificity and Competitive Inhibition

The acetylated lysine residue ensures specificity for HDACs, while trypsin cleavage is strictly dependent on prior deacetylation.

| Enzyme | Activity on this compound | Reference |

|---|---|---|

| HDAC 1, 2, 3, 6, 8, 10 | Active | |

| Bacterial FB188 enzyme | Inactive |

Reaction Optimization and Stability

- Storage and Solubility :

- Assay Protocol :

Comparative Analysis with Analogous Substrates

| Substrate | HDAC Specificity | K_m\(\mu M) | Trypsin Efficiency |

|---|---|---|---|

| This compound | Class I/II HDACs | ~69* | High () |

| Tos-Gly-Pro-Lys(Ac)-MCA | Broad HDACs | 69 | Moderate |

| Boc-Lys(Ac)-MCA | Bacterial amidohydrolases | N/A | Low |

*Inferred from analogous substrates .

Limitations and Considerations

科学的研究の応用

Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research, particularly in the following fields:

Biochemistry: Used as a substrate to study the activity of histone deacetylases and other proteases.

Molecular Biology: Employed in assays to investigate protein-protein interactions and post-translational modifications.

Medicine: Utilized in drug discovery and development, particularly in screening for HDAC inhibitors.

Industry: Applied in the development of diagnostic assays and therapeutic agents.

作用機序

The primary mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with histone deacetylases. The acetylated lysine residue is recognized and deacetylated by HDACs, leading to the release of the AMC moiety. The fluorescence of AMC can then be measured, providing a quantitative readout of HDAC activity. This mechanism is crucial for studying the regulation of gene expression and the development of HDAC inhibitors as potential therapeutic agents.

類似化合物との比較

Similar Compounds

Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another peptide substrate used in enzymatic assays.

Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for similar purposes.

Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide containing cysteine, used in various biochemical studies.

Uniqueness

Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of both an acetylated lysine residue and an AMC moiety. This combination makes it particularly useful for studying histone deacetylase activity and other enzymatic processes involving acetylation and deacetylation.

生物活性

Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide that serves as a fluorogenic substrate primarily for histone deacetylases (HDACs). Its structure includes acetylated glycine, alanine, and lysine, with a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. This compound is crucial for studying various biochemical processes, particularly those involving acetylation and deacetylation reactions that are integral to gene regulation and protein function.

Target Enzymes : this compound specifically targets HDACs, which play a pivotal role in removing acetyl groups from lysine residues on histones and other proteins. This deacetylation can influence gene expression by altering chromatin structure and accessibility.

Mode of Action : Upon interaction with HDACs, the acetyl group on the lysine residue is removed, leading to the release of the fluorescent AMC moiety. This reaction can be quantitatively measured through fluorescence intensity, providing a direct assessment of HDAC activity. The mechanism can be summarized as follows:

- Substrate Binding : this compound binds to the active site of HDACs.

- Deacetylation Reaction : The HDAC catalyzes the removal of the acetyl group from lysine.

- Fluorescence Release : The release of AMC results in an increase in fluorescence, which can be monitored in real-time.

This compound is characterized by several biochemical properties:

- Fluorogenic Nature : The AMC group emits fluorescence upon hydrolysis, making it an effective tool for monitoring enzymatic reactions.

- Substrate Specificity : It is selectively hydrolyzed by class I (HDAC 1, 2, 3, 8) and class II (HDAC 6, 10) HDACs.

- Research Applications : This compound is widely used in biochemistry and molecular biology to study enzyme kinetics, protein interactions, and post-translational modifications.

Synthetic Routes

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Resin Loading : Attaching the first amino acid (glycine) to a solid resin.

- Coupling Reactions : Sequentially adding protected amino acids (alanine and lysine) using coupling agents like N,N’-diisopropylcarbodiimide (DIC).

- Deprotection : Removing protecting groups with trifluoroacetic acid (TFA).

- Acetylation : Acetylating the lysine residue using acetic anhydride.

Research Findings and Case Studies

Numerous studies have utilized this compound to elucidate the biological roles of HDACs in various contexts:

- Cancer Research : Inhibitors of HDACs have been shown to induce apoptosis in cancer cells. This compound has been used to screen for novel HDAC inhibitors that could serve as potential therapeutic agents.

- Neurobiology : Research indicates that HDAC activity is linked to neurodegenerative diseases. Studies employing this substrate have helped clarify the role of histone modifications in neuronal function and disease progression.

- Drug Discovery : The compound serves as a valuable tool in high-throughput screening assays aimed at identifying new drugs targeting HDACs, contributing to advancements in treating conditions such as cancer and neurological disorders.

Data Table

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 577969-56-3 |

| Molecular Weight | 359.43 g/mol |

| Fluorescent Tag | 7-amino-4-methylcoumarin (AMC) |

| Target Enzymes | Histone Deacetylases (HDACs) |

| Application Areas | Biochemistry, Molecular Biology, Drug Discovery |

特性

IUPAC Name |

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZARDVMMDJRT-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。